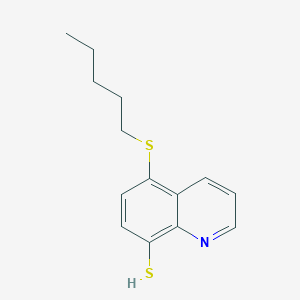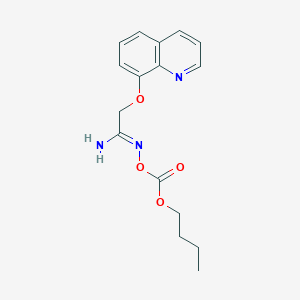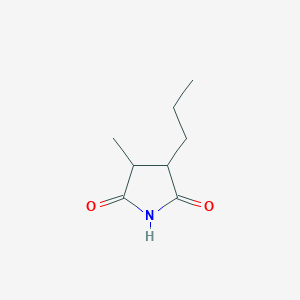
N-Butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-4-methoxy-N-(4-methyloxazol-2-yl)benzamide is a synthetic organic compound belonging to the class of benzamides. Benzamides are widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a butyl group, a methoxy group, and a methyloxazole moiety attached to a benzamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4-methoxy-N-(4-methyloxazol-2-yl)benzamide typically involves the condensation of 4-methoxybenzoic acid with N-butylamine and 4-methyloxazole. The reaction is carried out under controlled conditions to ensure high yield and purity. A common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of N-Butyl-4-methoxy-N-(4-methyloxazol-2-yl)benzamide may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques such as chromatography ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-4-methoxy-N-(4-methyloxazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid derivatives.
Reduction: Formation of N-butyl-4-methoxy-N-(4-methyloxazol-2-yl)amine.
Substitution: Formation of nitro or halogenated derivatives of the benzamide.
Aplicaciones Científicas De Investigación
N-Butyl-4-methoxy-N-(4-methyloxazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Butyl-4-methoxy-N-(4-methyloxazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- N-Butylbenzamide
- N-Methoxy-N-methylbenzamide
- 4-Methoxybenzamide
Uniqueness
N-Butyl-4-methoxy-N-(4-methyloxazol-2-yl)benzamide is unique due to the presence of the methyloxazole moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamides and contributes to its specific applications in research and industry.
Propiedades
Número CAS |
57067-87-5 |
|---|---|
Fórmula molecular |
C16H20N2O3 |
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
N-butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide |
InChI |
InChI=1S/C16H20N2O3/c1-4-5-10-18(16-17-12(2)11-21-16)15(19)13-6-8-14(20-3)9-7-13/h6-9,11H,4-5,10H2,1-3H3 |
Clave InChI |
UQZRONWHHSCCBV-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C1=NC(=CO1)C)C(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891356.png)

![2-(Chloromethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12891378.png)
gold](/img/structure/B12891382.png)

![Carbamic acid, [2-(heptyloxy)phenyl]-, 3-(1-pyrrolidinyl)propyl ester](/img/structure/B12891389.png)
![4-[5-(2-Chlorophenyl)-2-ethenyl-1,3-oxazol-4-yl]-N,N-diethylaniline](/img/structure/B12891396.png)



